3-Methoxy-4-(trifluoromethyl)benzyl bromide
Overview
Description
3-Methoxy-4-(trifluoromethyl)benzyl bromide is a chemical compound with the CAS Number: 853367-87-0 . It has a molecular weight of 269.06 . The IUPAC name for this compound is 5-(bromomethyl)-2-(trifluoromethyl)phenyl methyl ether . It is a solid substance at ambient temperature .
Synthesis Analysis
The synthesis of 3-Methoxy-4-(trifluoromethyl)benzyl bromide involves a solution of (3-Trifluoromethyl-phenyl)-methanol in dichloromethane, which is cooled below 10° C. Phosphorus tribromide is then added dropwise over 30 minutes. The mixture is stirred overnight and water is added dropwise until no gas is produced .Molecular Structure Analysis
The InChI code for 3-Methoxy-4-(trifluoromethyl)benzyl bromide is 1S/C9H8BrF3O/c1-14-8-4-6(5-10)2-3-7(8)9(11,12)13/h2-4H,5H2,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
4-(Trifluoromethyl)benzyl Bromide is a useful building block. It is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities. It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .Physical And Chemical Properties Analysis
3-Methoxy-4-(trifluoromethyl)benzyl bromide is a solid at ambient temperature . The compound is stored at ambient temperature .Scientific Research Applications
Benzophenone-3 Derivatives in Pharmacology
Benzophenone-3, a compound related in structure to 3-Methoxy-4-(trifluoromethyl)benzyl bromide, has been studied for its absorption and metabolism when administered dermally. Research by Okereke et al. (1994) explored the disposition of Benzophenone-3 after dermal administration in rats, providing insights into its bioavailability and metabolism, which could be relevant for the study of similar compounds in transdermal therapeutic applications (Okereke, Abdel-Rhaman, & Friedman, 1994).
Antihyperglycemic Agents
A study on the synthesis and structure-activity relationship of pyrazoles and pyrazolones, which share some chemical features with 3-Methoxy-4-(trifluoromethyl)benzyl bromide, was conducted by Kees et al. (1996). The research aimed at discovering new potent antihyperglycemic agents, suggesting potential applications of similar compounds in the treatment of diabetes (Kees, Fitzgerald, Steiner, Mattes, Mihan, Tosi, Mondoro, & McCaleb, 1996).
Neuroleptic Activity of Benzamides
The neuroleptic activity of benzamides, which are structurally related to 3-Methoxy-4-(trifluoromethyl)benzyl bromide, was investigated by Iwanami et al. (1981). The study focused on the synthesis and evaluation of benzamides for their potential as neuroleptics, providing insights into the design of new therapeutic agents for the treatment of psychosis (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Anti-Diabetic Effects of Synthetic Analogues
A study on the anti-diabetic effects of synthetic analogues related to compounds found in marine red algae, which might share structural similarities with 3-Methoxy-4-(trifluoromethyl)benzyl bromide, was conducted by Shi et al. (2013). The research explored the potential of these analogues as inhibitors of protein tyrosine phosphatase 1B, offering a new approach to treating type 2 diabetes (Shi, Guo, Jiang, Guo, Wang, Zhang, & Li, 2013).
Safety And Hazards
properties
IUPAC Name |
4-(bromomethyl)-2-methoxy-1-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-14-8-4-6(5-10)2-3-7(8)9(11,12)13/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVUCILNTIWNQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CBr)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-(trifluoromethyl)benzyl bromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.